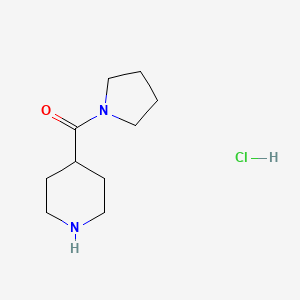

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Übersicht

Beschreibung

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a chemical compound that features both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method involves the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps like solvent recovery and recycling to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride serves as a building block for more complex molecules. It is utilized in various organic reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its biological activities:

- Antimicrobial Properties : In vitro studies indicate significant antimicrobial activity against various bacterial strains, suggesting its potential as a treatment for infections. Minimum inhibitory concentrations (MIC) range from 3.12 μg/mL to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Antiviral Effects : Preliminary research suggests that it may inhibit viral replication, although further studies are necessary to clarify the mechanisms involved.

- Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting tubulin polymerization crucial for cancer cell growth. Certain derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

Medicine

Research is ongoing to explore its therapeutic potential for various diseases:

- Neurodegenerative Disorders : The compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) positions it as a candidate for treating conditions like Alzheimer's disease.

- Neuroleptic Activity : Related compounds have been identified as neuroleptic agents, indicating potential applications in treating psychiatric disorders .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of this compound and its derivatives. Modifications to the core structure have led to enhanced biological activity and metabolic stability. For instance, specific substitutions on the piperidine nitrogen atom have resulted in improved potency against GSK-3β while maintaining low cytotoxicity.

GSK-3β Inhibition

A series of derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease.

Antimicrobial Testing

In comparative studies against standard antibiotics, derivatives of this compound exhibited significant antimicrobial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL against common bacterial strains.

Data Summary

| Biological Activity | IC50 Values | MIC Values | Target Pathway |

|---|---|---|---|

| GSK-3β Inhibition | 360 - 480 nM | - | Cell signaling pathways |

| Antimicrobial Activity | - | 3.12 - 12.5 μg/mL | Bacterial cell wall synthesis |

| Antiviral Activity | - | - | Viral replication inhibition |

Wirkmechanismus

The mechanism of action of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-1-piperidinyl(4-piperidinyl)methanone hydrochloride

- 1-Methyl-4-(4-piperidinyl)piperazine

- 4-Piperidinopiperidine

Uniqueness

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is unique due to its combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Biologische Aktivität

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, commonly referred to as 4-PPM, is a synthetic compound characterized by its unique structural features, including a piperidine ring and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 218.72 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

Applications in Research

4-PPM has garnered interest in several scientific fields:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

- Pharmacology : Investigations have focused on its binding affinity to various receptors, hinting at possible roles in drug development and therapeutic interventions.

- Material Science : The compound's unique chemical structure may lend itself to applications in polymers and catalysts.

Comparative Analysis with Similar Compounds

The following table compares 4-PPM with other structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-1-piperidinyl(2-pyrrolidinyl)methanone hydrochloride | C10H20ClN2O | Hydroxyl group enhances solubility and reactivity |

| 4-Piperidinyl(1-pyrrolidinyl)carbonyl | C10H19ClN2O | Potential analgesic effects |

| N-Methyl-4-piperidone | C6H13NO | Used in synthetic chemistry, lacks pyrrolidine |

These compounds share structural motifs but differ in their functional groups or substituents, which may lead to variations in their biological activity and applications.

In Vitro Studies

Research has indicated that 4-PPM exhibits notable biological activity. For instance, studies have explored its potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome. A pharmacophore-hybridization strategy was employed to evaluate the compound's efficacy in preventing pyroptosis and IL-1β release. Results showed that variants of similar compounds demonstrated significant inhibition rates, suggesting that structural modifications could enhance biological activity .

Therapeutic Potential

While specific data on therapeutic outcomes for 4-PPM are currently sparse, piperidine derivatives are generally associated with diverse pharmacological effects, including antihypertensive and antimicrobial properties . This broad spectrum of activity positions 4-PPM as a candidate for further exploration in drug discovery processes.

Safety Profile

Due to the lack of extensive toxicological data, caution is advised when handling 4-PPM. Preliminary assessments indicate that it may exhibit irritant properties . Future studies should focus on establishing a comprehensive safety profile to facilitate its safe application in research and potential therapeutic contexts.

Eigenschaften

IUPAC Name |

piperidin-4-yl(pyrrolidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBSYPAMUFSLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589639 | |

| Record name | (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188979-07-9 | |

| Record name | (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.